molecular formula C10H9F2NO3 B3126383 Ethyl [(3,4-difluorophenyl)amino](oxo)acetate CAS No. 333441-81-9

Ethyl [(3,4-difluorophenyl)amino](oxo)acetate

Cat. No.: B3126383
CAS No.: 333441-81-9
M. Wt: 229.18 g/mol
InChI Key: ISBOFYPSPACPEH-UHFFFAOYSA-N
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Description

1-(2-Adamantyl)piperazine dihydrochloride is a bicyclic amine derivative characterized by a piperazine ring linked to the 2-position of an adamantane moiety. Its molecular formula is C₁₄H₂₆Cl₂N₂, with an average molecular weight of 293.276 g/mol . The adamantane group confers high lipophilicity and metabolic stability, while the piperazine ring enhances solubility and enables functionalization for diverse pharmacological applications. This compound has been investigated primarily for its antiproliferative activity against cancer cell lines, as demonstrated in studies by Fytas et al. (2015), where derivatives showed IC₅₀ values in the low micromolar range . Its structural uniqueness lies in the substitution pattern on the adamantane, distinguishing it from the more common 1-adamantyl isomers (e.g., 1-(1-Adamantyl)piperazine dihydrochloride, CAS 30537-92-9) .

Properties

IUPAC Name

ethyl 2-(3,4-difluoroanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO3/c1-2-16-10(15)9(14)13-6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBOFYPSPACPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201236826
Record name Ethyl 2-[(3,4-difluorophenyl)amino]-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333441-81-9
Record name Ethyl 2-[(3,4-difluorophenyl)amino]-2-oxoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333441-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(3,4-difluorophenyl)amino]-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3,4-difluorophenyl)aminoacetate typically involves the reaction of 3,4-difluoroaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethanol to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of Ethyl (3,4-difluorophenyl)aminoacetate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3,4-difluorophenyl)aminoacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxylated or substituted phenyl derivatives, which can further be utilized in different chemical syntheses.

Scientific Research Applications

Ethyl (3,4-difluorophenyl)aminoacetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (3,4-difluorophenyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Solubility : Piperazine derivatives with polar substituents (e.g., trimethoxy groups in Trimetazidine) exhibit higher aqueous solubility than adamantyl analogs .
  • Metabolic Stability : Adamantane-containing compounds resist oxidative metabolism due to their rigid hydrocarbon framework .

Pharmacological Activity Comparison

Antiproliferative Activity

1-(2-Adamantyl)piperazine derivatives demonstrate broad-spectrum anticancer activity . For example:

  • 1-(2-Aryl-2-adamantyl)piperazine derivatives showed IC₅₀ values of 0.8–5.2 μM against leukemia (HL-60) and breast cancer (MCF-7) cell lines .
  • In contrast, adamantane hydrazide-hydrazones (e.g., APH-metal complexes) exhibited IC₅₀ values of 10–50 μM , suggesting lower potency than piperazine analogs .

Cardiovascular Effects

  • Trimetazidine dihydrochloride inhibits fatty acid oxidation, enhancing myocardial glucose utilization. It reduces angina frequency by 30–40% in clinical trials .
  • No cardiovascular applications are reported for 1-(2-Adamantyl)piperazine dihydrochloride, highlighting its niche in oncology .

Biological Activity

Ethyl (3,4-difluorophenyl)aminoacetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Synthesis

The synthesis of Ethyl (3,4-difluorophenyl)aminoacetate typically involves the reaction of 3,4-difluoroaniline with ethyl oxoacetate under controlled conditions. The reaction pathway generally includes:

  • Formation of an intermediate : The initial step involves nucleophilic attack by the amine on the carbonyl carbon of the oxoacetate.
  • Acetylation : Subsequent acetylation leads to the final product.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that derivatives of ethyl acetate compounds exhibit significant antimicrobial activity. A study highlighted that similar compounds demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anticancer Activity

Ethyl (3,4-difluorophenyl)aminoacetate has shown promise in anticancer research. In vitro studies demonstrated that this compound could inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of angiogenesis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Experimental models have shown that it can reduce inflammation markers in vitro and in vivo, indicating its potential role in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of ethyl acetate revealed that those containing fluorinated phenyl groups exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these compounds, highlighting the importance of fluorination in enhancing biological activity .

Study 2: Anticancer Mechanism

In a recent study, Ethyl (3,4-difluorophenyl)aminoacetate was tested against human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth with IC50 values around 25 µM. The compound was found to induce apoptosis through the activation of caspase pathways, marking it as a potential candidate for further development in cancer therapy .

Research Findings Summary

Property Activity Mechanism
AntimicrobialEffective against S. aureus and E. coliDisruption of bacterial cell walls
AnticancerInhibits growth in MCF-7 and other cancer cellsInduction of apoptosis via caspases
Anti-inflammatoryReduces inflammation markersInhibition of pro-inflammatory cytokines

Q & A

Q. 1.1. What is the optimal synthetic route for Ethyl (3,4-difluorophenyl)aminoacetate, and how can reaction parameters be controlled to improve yield?

Methodological Answer: The compound can be synthesized via a diazotization-coupling reaction. A typical procedure involves:

Diazotization: Dissolve 3,4-difluoroaniline in dilute HCl at 273 K, then add sodium nitrite to form the diazonium salt .

Coupling: Introduce ethyl acetoacetate (or a similar β-ketoester) and sodium acetate in ethanol to the diazonium salt solution. The coupling occurs at the active methylene group of the β-ketoester, forming the hydrazone intermediate .

Recrystallization: Purify the product using ethanol or DMF to obtain crystals suitable for X-ray analysis .

Key Parameters:

  • Temperature: Maintain <5°C during diazotization to prevent premature decomposition.
  • Solvent: Ethanol or DMF ensures solubility and stabilizes intermediates.
  • Stoichiometry: Excess ethyl acetoacetate (5:1 molar ratio to aniline) drives the reaction to completion .

Q. 1.2. How can spectroscopic and crystallographic methods be used to confirm the structure of Ethyl (3,4-difluorophenyl)aminoacetate?

Methodological Answer:

  • X-ray Crystallography: Resolves intramolecular interactions (e.g., N–H⋯O hydrogen bonds forming S(6) ring motifs) and confirms stereochemistry. Twinning ratios (e.g., 0.58:0.42 domain ratio in related compounds) should be reported to address crystal imperfections .
  • NMR Spectroscopy:
    • ¹H NMR: Look for signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ethyl CH₂), and δ 6.8–7.5 ppm (aromatic protons).
    • ¹³C NMR: The carbonyl (C=O) appears at δ 165–175 ppm, while the oxoacetate carbon resonates at δ 190–200 ppm .
  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) confirm functional groups .

Advanced Research Questions

Q. 2.1. How can computational modeling (e.g., DFT) predict the reactivity and thermochemical properties of Ethyl (3,4-difluorophenyl)aminoacetate?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to optimize the molecular geometry and calculate:
    • Formation Enthalpy (ΔfH): Compare theoretical values with experimental data from bomb calorimetry .
    • Electrostatic Potential Maps: Identify electrophilic/nucleophilic regions to predict sites for chemical modification (e.g., fluorophenyl ring vs. oxoacetate group) .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td) to assess thermal stability for storage or reaction design .

Q. 2.2. What strategies are effective in analyzing contradictory biological activity data (e.g., cytotoxicity vs. inactivity) for this compound?

Methodological Answer:

  • Dose-Response Curves: Repeat assays across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific effects.
  • Mechanistic Studies:
    • Enzyme Inhibition: Test against kinases or proteases using fluorogenic substrates (e.g., related pyrazole derivatives target COX-2 ).
    • Apoptosis Markers: Measure caspase-3/7 activation via luminescence assays.
  • Metabolite Profiling: Use LC-MS to detect hydrolysis products (e.g., free oxoacetate or fluorophenyl derivatives) that may influence activity .

Q. 2.3. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Modification Sites:
    • Fluorophenyl Ring: Introduce electron-withdrawing groups (e.g., –CF₃ at the 4-position) to enhance metabolic stability .
    • Oxoacetate Moiety: Replace the ethyl ester with tert-butyl or benzyl esters to modulate lipophilicity .
  • In Silico Screening: Dock derivatives into target proteins (e.g., COX-2 or bacterial enzymes) using AutoDock Vina to prioritize synthesis .

Data Analysis and Experimental Design

Q. 3.1. How should researchers address discrepancies in spectral data (e.g., unexpected NMR splitting or IR shifts) during characterization?

Methodological Answer:

  • Dynamic Effects: Variable-temperature NMR can resolve splitting caused by hindered rotation (e.g., around the C–N bond in hydrazone derivatives) .
  • Impurity Identification: Use HRMS to detect byproducts (e.g., unreacted diazonium salt or hydrolyzed ester) and optimize purification steps .

Q. 3.2. What experimental designs are suitable for evaluating the compound’s potential as a precursor in heterocyclic synthesis?

Methodological Answer:

  • Cyclocondensation Reactions:
    • Pyrazole Formation: React with thiosemicarbazide in glacial acetic acid to form pyrazole derivatives .
    • Triazole Synthesis: Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine derivatives .
  • Monitoring: Track reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and isolate products via column chromatography .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl [(3,4-difluorophenyl)amino](oxo)acetate
Reactant of Route 2
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Ethyl [(3,4-difluorophenyl)amino](oxo)acetate

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